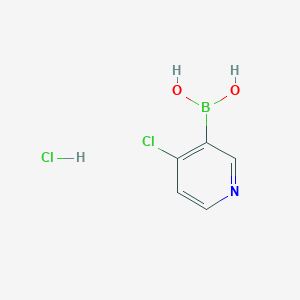

(4-Chloropyridin-3-yl)boronic acid hydrochloride

説明

特性

IUPAC Name |

(4-chloropyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BClNO2.ClH/c7-5-1-2-8-3-4(5)6(9)10;/h1-3,9-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQLYGOQLKWDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Cl)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674412 | |

| Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-69-7 | |

| Record name | (4-Chloropyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloropyridine-3-boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloropyridin-3-yl)boronic acid hydrochloride typically involves the hydroboration of 4-chloropyridine. The process includes the addition of a boron-hydrogen bond across the pyridine ring, followed by the formation of the boronic acid group. This reaction is generally rapid and can be conducted under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydroboration techniques, utilizing catalysts to enhance reaction efficiency. The process is optimized to ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions: (4-Chloropyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the pyridine ring.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Oxidized or Reduced Pyridine Derivatives: Resulting from oxidation or reduction reactions.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

(4-Chloropyridin-3-yl)boronic acid hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. It serves as a key intermediate in the development of various biologically active molecules. For instance, it has been employed in the synthesis of inhibitors targeting specific enzymes involved in disease pathways, showcasing its potential in drug discovery and development .

Case Study:

A notable application is its use in synthesizing kinase inhibitors. The compound's boronic acid functionality allows for effective participation in Suzuki-Miyaura cross-coupling reactions, which are crucial for constructing complex molecular architectures that exhibit biological activity .

Organic Synthesis

Cross-Coupling Reactions:

The compound is extensively used in Suzuki coupling reactions to form carbon-carbon bonds. This reaction is vital for building complex organic molecules from simpler precursors. The presence of the boronic acid moiety facilitates the coupling with aryl halides, leading to the formation of biaryl compounds that are important in pharmaceuticals and agrochemicals .

Table 1: Reaction Conditions for Suzuki Coupling

| Substrate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aryl Halide | Pd(PPh3)2Cl2 | 1,4-Dioxane/Water | 80°C | 65% |

| Aryl Halide | Pd(dppf) | DMF | 60°C | 80% |

Material Science

Polymer Chemistry:

In material science, this compound is utilized to modify polymers and create new materials with enhanced properties. Its ability to form stable complexes with various substrates makes it valuable for developing functionalized polymers that can be used in sensors and electronic devices .

Biological Applications

Enzyme Inhibition Studies:

Research indicates that this compound exhibits inhibitory activity against certain enzymes, making it a subject of interest in biochemical studies. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic uses .

Case Study:

Inhibitory effects on proteases have been documented, suggesting that this compound could lead to the development of new therapeutic agents targeting protease-related diseases .

作用機序

The mechanism of action of (4-Chloropyridin-3-yl)boronic acid hydrochloride primarily involves its role as a reagent in catalytic processes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

類似化合物との比較

Halogen-Substituted Pyridinyl Boronic Acids

Key structural variations among halogenated pyridinyl boronic acids influence their reactivity, solubility, and biological activity:

Key Observations :

Hydrochloride vs. Non-Salt Forms

The hydrochloride salt form of the compound offers distinct advantages:

- Solubility : Enhanced aqueous solubility compared to free boronic acids, facilitating use in polar reaction media .

- Stability: Reduced boroxine trimer formation (common in non-salt boronic acids) due to protonation of the boronic acid group, as seen in NMR studies of similar compounds (e.g., phenylboronic acid with Et₃N) .

- Synthetic Utility: Enables direct use in acidic conditions without requiring additional bases, unlike DEA (diethanolamine) boronic esters, which require transesterification for activation .

Stability Challenges

- Boroxine Formation: Free boronic acids equilibrate with boroxine trimers in solution, but the hydrochloride salt mitigates this issue by stabilizing the monomeric form .

- In Vivo Limitations: Peptide boronic acids face rapid inactivation, whereas the target compound’s non-peptidic structure may improve pharmacokinetics, though solubility in biological systems remains a concern .

生物活性

(4-Chloropyridin-3-yl)boronic acid hydrochloride is a boron-containing compound known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula: C₅H₅BClNO

- Molecular Weight: 145.46 g/mol

- CAS Number: 381248-04-0

This compound acts primarily as a reversible inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its boron atom allows it to form covalent bonds with hydroxyl groups in target proteins, leading to inhibition of enzymatic activity. This property is particularly valuable in drug development for targeting enzymes that play critical roles in diseases such as cancer and diabetes.

Enzyme Inhibition

- Proteasome Inhibition : Studies indicate that this compound can inhibit the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition can lead to the accumulation of pro-apoptotic factors, promoting cancer cell death .

- Enzyme Specificity : The compound has shown selectivity for certain serine proteases and cysteine proteases, making it a candidate for further exploration in therapeutic contexts .

Anticancer Properties

Recent research highlights its potential as an anticancer agent:

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity, particularly against breast and lung cancer cells .

- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Case Studies

Research Findings

- Pharmacological Studies : Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics, allowing it to reach therapeutic concentrations in vivo .

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound has shown enhanced efficacy, suggesting potential for combination therapies in oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing (4-Chloropyridin-3-yl)boronic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of boronic acid hydrochlorides often involves transesterification or deprotection steps. For example, DEA (diethanolamine) boronic esters—developed by AstraZeneca—are stable intermediates that can be hydrolyzed under acidic or basic conditions to yield boronic acids . For this compound, a two-step process may be employed:

Boronic ester formation : Reacting the chloropyridine precursor with a boronic ester (e.g., pinacol boronic ester) under palladium-catalyzed cross-coupling conditions.

Deprotection and HCl salt formation : Treating the ester with hydrochloric acid to generate the hydrochloride salt.

- Critical Parameters : pH control during deprotection (e.g., methyl boronic acid in acidic/basic conditions) impacts stability and purity . Solubility in polar solvents (e.g., water or methanol) must be optimized to avoid precipitation during purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : B NMR is critical for confirming boronic acid functionality (typical shifts: 25–35 ppm for arylboronic acids). H/C NMR identifies chloropyridine substituents .

- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies purity. DEA-based boronic esters are chromatographically stable, enabling reliable analysis .

- Melting Point : The hydrochloride salt typically melts between 248–250°C, consistent with related boronic acid hydrochlorides .

Q. What are the key challenges in handling and storing this compound?

- Methodological Answer :

- Hygroscopicity : The compound is hygroscopic, requiring storage under inert gas (N/Ar) at 2–8°C .

- Stability in Solution : Slight solubility in water (e.g., 0.1–1 mg/mL) necessitates fresh preparation for reactions to avoid hydrolysis .

- Safety : Use gloves and eye protection due to irritant properties; waste must be neutralized and disposed via certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize the geometry of the boronic acid and palladium intermediates to assess electronic effects (e.g., chloride’s electron-withdrawing impact on pyridine ring reactivity) .

- Transition State Analysis : Simulate oxidative addition and transmetallation steps to identify steric/electronic barriers. For example, the 4-chloro substituent may hinder coupling at the 3-boronic acid site, requiring ligand tuning (e.g., bulky phosphines) .

- Validation : Compare predicted coupling yields with experimental results using aryl halides of varying electronic profiles (e.g., electron-deficient vs. electron-rich partners) .

Q. What strategies resolve contradictions in reported biological activities of boronic acid derivatives, such as antimicrobial vs. cytotoxic effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the chloropyridine scaffold (e.g., replacing Cl with F or CH) and assess activity against bacterial/fungal strains vs. mammalian cell lines .

- Mechanistic Profiling : Use enzyme inhibition assays (e.g., proteasome or dipeptidyl peptidase IV) to determine if biological effects arise from boronic acid coordination or off-target interactions .

- Data Normalization : Control for batch-to-batch purity variations (e.g., residual palladium in synthetic batches) that may skew bioactivity results .

Q. How can researchers leverage this compound as a bioisostere in drug design?

- Methodological Answer :

- Carboxylic Acid Replacement : The boronic acid group mimics carboxylate binding in enzyme active sites (e.g., serine proteases) while improving metabolic stability. Design analogs of known drugs (e.g., hypertension inhibitors) and compare pharmacokinetic profiles .

- Coordination Chemistry : Exploit boron’s ability to form reversible covalent bonds with biological nucleophiles (e.g., hydroxyl groups in saccharides) for targeted drug delivery .

- In Vivo Testing : Assess bioavailability in rodent models, noting potential HCl salt dissociation in physiological pH and its impact on biodistribution .

Q. What advanced analytical techniques quantify boronic acid degradation products under varying experimental conditions?

- Methodological Answer :

- LC-MS/MS : Monitor hydrolysis products (e.g., boric acid and chloropyridine fragments) in aqueous buffers at different pH levels (4–9) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to diols (e.g., fructose) to assess boronic acid integrity after prolonged storage .

- X-ray Crystallography : Resolve crystal structures of the hydrochloride salt to identify hydration states or polymorphs affecting stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。